

alpha-(3-Methylphenoxy)acetophenone spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: *alpha-(3-Methylphenoxy)acetophenone*

Cat. No.: *B8362321*

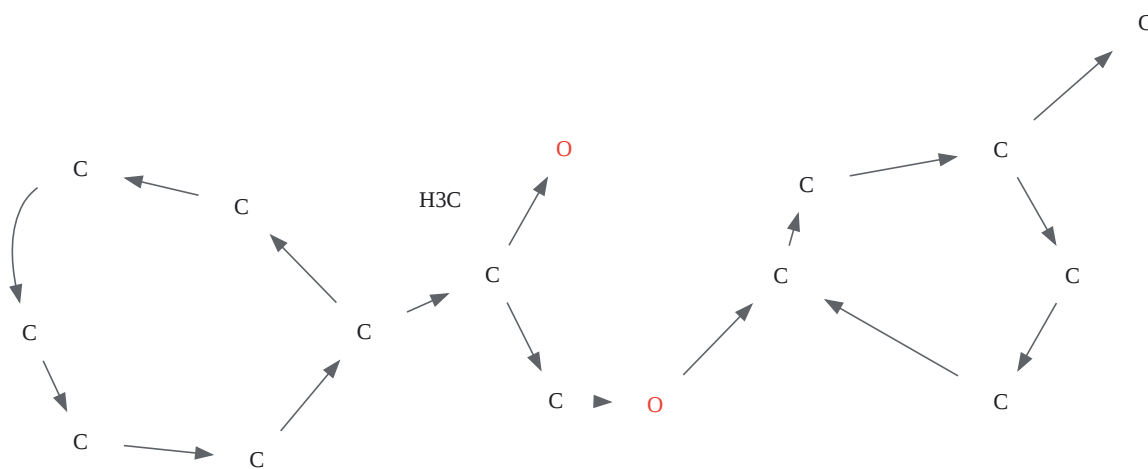
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An In-depth Technical Guide to the Spectroscopic Characterization of **alpha-(3-Methylphenoxy)acetophenone**

This guide provides a comprehensive analysis of the key spectroscopic data for the characterization of **alpha-(3-Methylphenoxy)acetophenone**, a compound of interest in synthetic chemistry and drug discovery. The following sections offer a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in established scientific principles. The methodologies and interpretations are presented to meet the rigorous standards of researchers, scientists, and professionals in drug development.

Molecular Structure and Overview

alpha-(3-Methylphenoxy)acetophenone possesses a unique combination of functional groups: a ketone, an ether, and two distinct aromatic rings. This structure dictates a rich and informative spectroscopic signature, which is crucial for its unambiguous identification and the assessment of its purity.



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Caption: Structure of **alpha-(3-Methylphenoxy)acetophenone**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of protons.

Expected ^1H NMR Spectral Data

The ^1H NMR spectrum of **alpha-(3-Methylphenoxy)acetophenone** is predicted to exhibit distinct signals corresponding to the aromatic protons on both rings, the methylene protons, and the methyl protons. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm. [1][2][3] The exact chemical shift is influenced by the electronic effects of the substituents.

Protons	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Ar-H (ortho to C=O)	7.9 - 8.1	Doublet or Multiplet	2H	Protons on the acetophenone ring adjacent to the carbonyl group are highly deshielded.
Ar-H (meta/para to C=O)	7.4 - 7.7	Multiplet	3H	Other protons on the acetophenone ring.
Ar-H (phenoxy ring)	6.7 - 7.3	Multiplet	4H	Protons on the 3-methylphenoxy ring.
-O-CH ₂ -	5.2 - 5.4	Singlet	2H	Methylene protons are deshielded by the adjacent oxygen and carbonyl group.
-CH ₃	2.3 - 2.4	Singlet	3H	Methyl group protons on the phenoxy ring.

Interpretation and Causality

- Aromatic Region (6.7-8.1 ppm):** The spectrum will be complex in this region due to the presence of nine aromatic protons on two different rings. The two protons ortho to the electron-withdrawing carbonyl group of the acetophenone moiety are expected to be the most downfield (deshielded), likely appearing around 7.9-8.1 ppm.^{[4][5]} The remaining three protons on that ring will appear further upfield. The four protons on the 3-methylphenoxy ring will be influenced by both the electron-donating methyl group and the electron-donating ether oxygen, leading to signals generally upfield compared to the acetophenone ring protons.

- Methylene Protons (-O-CH₂-): The singlet expected around 5.2-5.4 ppm is highly characteristic. These protons are alpha to both a carbonyl group and an ether oxygen, resulting in significant deshielding. The absence of adjacent protons leads to a singlet multiplicity.
- Methyl Protons (-CH₃): A singlet at approximately 2.3-2.4 ppm is characteristic of a methyl group attached to an aromatic ring.[1]

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[7]
- Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the magnetic field.
- Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
- Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Processing: Fourier transform the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal.[7]

Expected ^{13}C NMR Spectral Data

Aromatic carbons typically resonate in the range of 120-150 ppm.^{[1][2]} The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.^{[8][9][10]}

Carbon	Predicted δ (ppm)	Assignment
C=O	195 - 198	Ketone carbonyl carbon. This is a highly characteristic downfield shift. ^{[11][12]}
Ar-C (quaternary, C-C=O)	135 - 138	Quaternary carbon of the acetophenone ring attached to the carbonyl group.
Ar-C (quaternary, C-O)	157 - 159	Quaternary carbon of the phenoxy ring attached to the ether oxygen.
Ar-C (quaternary, C-CH ₃)	139 - 141	Quaternary carbon of the phenoxy ring attached to the methyl group.
Ar-CH	113 - 134	Aromatic methine carbons from both rings.
-O-CH ₂ -	70 - 72	Methylene carbon, deshielded by the adjacent oxygen and carbonyl functionalities.
-CH ₃	20 - 22	Methyl carbon.

Interpretation and Causality

- **Carbonyl Carbon:** The most downfield signal, expected near 196 ppm, is the unambiguous signature of the ketone's carbonyl carbon. Its position reflects the strong deshielding effect of the double-bonded oxygen.
- **Aromatic Carbons:** The spectrum will show multiple signals in the aromatic region. Quaternary carbons (those without attached protons) generally show weaker signals. The

carbon attached to the ether oxygen will be the most deshielded among the aromatic carbons due to oxygen's electronegativity.[13]

- Aliphatic Carbons: The methylene carbon (-O-CH₂-) signal appears in a characteristic region for carbons flanked by electron-withdrawing groups. The methyl carbon (-CH₃) signal appears in the typical upfield aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.
- Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
- Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet. A wider spectral width (0-220 ppm) is necessary. A greater number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

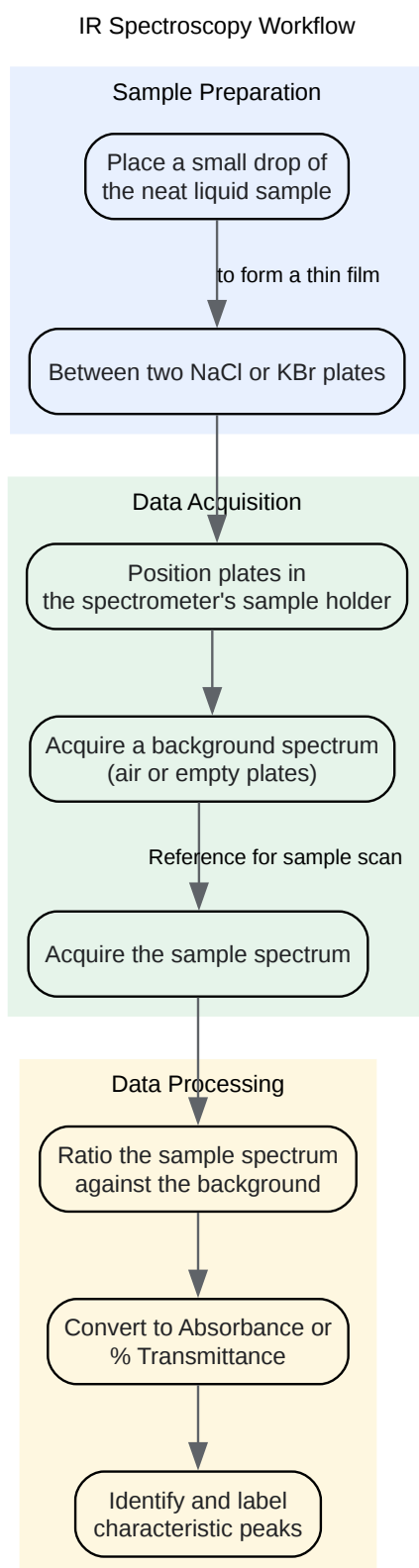
Expected IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3060	Medium-Weak	C-H stretch	Aromatic C-H
2850-2960	Medium-Weak	C-H stretch	Aliphatic C-H (CH ₂ and CH ₃)[14]
~1690	Strong	C=O stretch	Aromatic Ketone[8] [12]
1450-1600	Medium-Strong	C=C stretch	Aromatic Ring[14]
1200-1250	Strong	C-O-C stretch	Aryl-Alkyl Ether (asymmetric)
1000-1050	Medium	C-O-C stretch	Aryl-Alkyl Ether (symmetric)

Interpretation and Causality

- **C=O Stretch:** The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 1690 cm⁻¹. This is characteristic of the carbonyl stretching vibration of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).[12][15]
- **C-H Stretches:** Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings. Those just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene and methyl groups.[16]
- **C-O Stretch:** A strong, characteristic band for the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1200-1250 cm⁻¹. This, in conjunction with the C=O peak, confirms the presence of both key functionalities.
- **Aromatic C=C Stretches:** Multiple bands of medium intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.[14]

Experimental Protocol: IR Spectroscopy



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Caption: General workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Mass Spectrum Data

- **Molecular Ion (M⁺):** The molecular ion peak is expected at $m/z = 226$, corresponding to the molecular weight of **alpha-(3-Methylphenoxy)acetophenone** (C₁₅H₁₄O₂). Aromatic ketones typically show a prominent molecular ion peak.[\[17\]](#)
- **Major Fragment Ions:** Fragmentation is expected to occur via cleavage of the bonds alpha to the carbonyl group and the ether linkage.

m/z	Proposed Fragment	Formula	Notes
121	[C ₇ H ₅ O-CH ₂] ⁺	C ₈ H ₇ O	Loss of the 3-methylphenoxy radical.
105	[C ₆ H ₅ CO] ⁺	C ₇ H ₅ O	Benzoyl cation, a very common and stable fragment from acetophenone derivatives. [17] [18]
91	[C ₇ H ₇] ⁺	C ₇ H ₇	Tropylium ion, formed from rearrangement of the benzyl portion.
77	[C ₆ H ₅] ⁺	C ₆ H ₅	Phenyl cation, from the loss of CO from the benzoyl cation. [18]

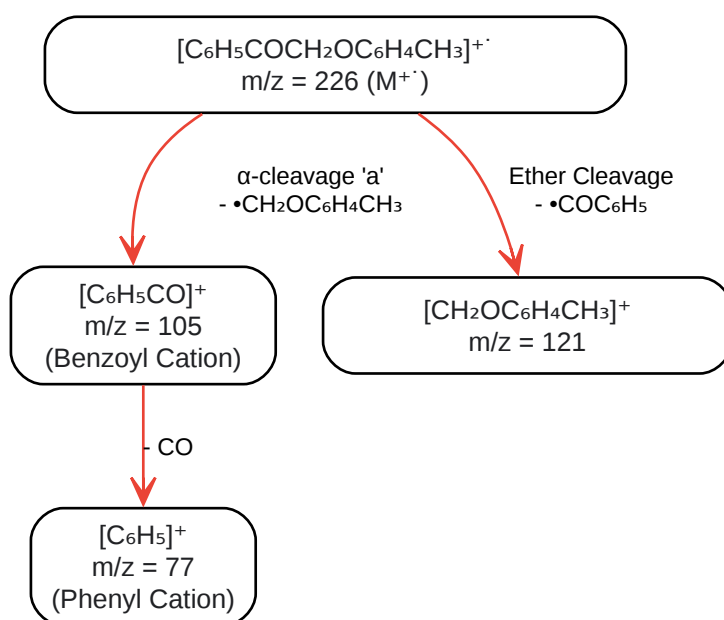
Interpretation of Fragmentation

The primary fragmentation pathway for aromatic ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[\[17\]](#)[\[18\]](#) In this molecule, two alpha-

cleavages are possible:

- Cleavage 'a': Breakage of the bond between the carbonyl carbon and the methylene carbon. This is highly favorable as it leads to the formation of the resonance-stabilized benzoyl cation (m/z 105), which is often the base peak.
- Cleavage 'b': Breakage of the bond between the phenyl ring and the carbonyl carbon. This is less common.

Another significant fragmentation involves the cleavage of the C-O ether bond, leading to fragments corresponding to the phenoxy and acetophenone moieties.



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Caption: Proposed major fragmentation pathways for **α -(3-Methylphenoxy)acetophenone**.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.

- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile, thermally stable compounds and typically induces extensive fragmentation, which is useful for structural analysis.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

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